molecular formula C13H10BrNO2 B7854279 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Cat. No.: B7854279
M. Wt: 292.13 g/mol
InChI Key: HEABCVOHLZEKSK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene typically involves a multi-step process. One common method includes the bromination of a phenyl derivative followed by nitration. The bromination can be achieved using a bromide source in the presence of an oxidizing agent and an acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-(4-methoxyphenyl)-1-methyl-2-nitrobenzene.

    Reduction: The major product is 4-(4-bromophenyl)-1-methyl-2-aminobenzene.

    Oxidation: The major product is 4-(4-bromophenyl)-1-carboxy-2-nitrobenzene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is unique due to the combination of a bromine atom, a methyl group, and a nitro group on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and research.

Biological Activity

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, commonly referred to as a nitro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group (NO2-NO_2) attached to a benzene ring substituted with a bromophenyl group. The presence of both bromine and nitro groups enhances the compound's reactivity and biological activity. The molecular formula is C13H10BrN2O2C_{13}H_{10}BrN_2O_2.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Research indicates that nitro-substituted compounds exhibit significant antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 20 μM against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potent antibacterial properties .
  • Mechanism of Action : The antibacterial activity is attributed to the electrostatic interactions between the nitro group and bacterial enzymes, which disrupts cellular processes .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • In Vitro Studies : In cell line assays, the compound showed significant cytotoxic effects against various cancer cell lines, including HepG-2 and HCT-116. The IC50 values ranged from 6.9 to 12.8 μM, suggesting strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Mechanism : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various nitro compounds, this compound was found to be one of the most effective against resistant bacterial strains. The study utilized both in vitro and in vivo models to demonstrate its effectiveness in preventing biofilm formation in MRSA strains .

Study 2: Anticancer Activity

Another significant study evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 μM . This study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis of Biological Activity

Activity TypeMIC/IC50 ValueTarget Organism/Cell LineReference
Antibacterial20 μMStaphylococcus aureus
Antibacterial20 μMPseudomonas aeruginosa
Anticancer (HepG-2)6.9 μMHepG-2 (liver cancer)
Anticancer (HCT-116)12.8 μMHCT-116 (colon cancer)
Anticancer (MCF-7)15 μMMCF-7 (breast cancer)

Properties

IUPAC Name

4-(4-bromophenyl)-1-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABCVOHLZEKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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